molecular formula C8H6ClNO4 B077201 Methyl 4-chloro-3-nitrobenzoate CAS No. 14719-83-6

Methyl 4-chloro-3-nitrobenzoate

Cat. No. B077201
CAS RN: 14719-83-6
M. Wt: 215.59 g/mol
InChI Key: XRTKWPWDSUNLHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature. This process highlights the synthetic pathway that could be adapted for methyl 4-chloro-3-nitrobenzoate (Chidan Kumar et al., 2014). Moreover, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification further illustrates a method that could be relevant for producing methyl 4-chloro-3-nitrobenzoate analogs (Kam et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques, including IR, single-crystal X-ray diffraction, and DFT methods. For example, the structure of 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed and its vibrational wavenumbers were computed to understand the compound's stability and charge transfer within the molecule (Chidan Kumar et al., 2014).

Chemical Reactions and Properties

The reactivity of methyl 4-chloro-3-nitrobenzoate analogs towards synthesizing various heterocyclic scaffolds has been explored, demonstrating its potential as a building block for solid-phase synthesis leading to diverse nitrogenous cycles (Křupková et al., 2013). This indicates the chemical versatility and reactivity of the methyl 4-chloro-3-nitrobenzoate structure.

Physical Properties Analysis

The physical properties, such as hydrogen bonding and crystal packing, can be inferred from studies on similar compounds. For instance, hydrogen-bonded chains and sheets have been observed in derivatives of methyl 4-chloro-3-nitrobenzoate, highlighting the significance of intermolecular interactions in determining the physical properties of these compounds (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of methyl 4-chloro-3-nitrobenzoate can be understood through the study of its analogs and derivatives. For example, the synthesis and chemical behavior of 3-methyl-4-nitrobenzoic acid through catalytic oxidation illustrate the chemical transformations that similar compounds can undergo, shedding light on the functional group reactivity and potential chemical modifications (Cai & Shui, 2005).

Scientific Research Applications

  • Synthesis and Educational Applications : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, derived from Methyl 4-chloro-3-nitrobenzoate, is used as an experiment in introductory organic chemistry courses. It involves a simple Fischer esterification reaction, producing a bright-yellow solid purified using liquid–liquid extraction. This synthesis is characterized by spectroscopic methods like NMR and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).

  • Synthesis of Pesticides : Methyl 4-chloro-3-nitrobenzoate serves as a starting material in synthesizing chlorantraniliprole, a pesticide. The process involves a series of reactions, including esterification, reduction, chlorination, and aminolysis, to yield the key intermediate for chlorantraniliprole (Chen, Li, & Jie, 2010).

  • Analytical Chemistry : This compound has applications in gas-liquid chromatography for determining residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid on various samples like soybeans and milk. The method involves treating sample extracts with diazomethane to convert the residues to Methyl 4-chloro-3-nitrobenzoate for analysis (Alder, Augenstein, & Rogerson, 1978).

  • Solubility and Thermodynamic Studies : There are studies on the solubility of 3-methyl-4-nitrobenzoic acid in various solvents, which helps in understanding the thermodynamic properties and solubility behavior of similar compounds like Methyl 4-chloro-3-nitrobenzoate. These studies aid in optimizing purification processes for related compounds (Wu, Di, Zhang, & Zhang, 2016).

  • Cancer Research : A variant of this compound, 4-methyl-3-nitrobenzoic acid, has shown potential in inhibiting cancer cell migration, particularly in non-small cell lung cancer. This indicates a potential for Methyl 4-chloro-3-nitrobenzoate in similar applications (Chen et al., 2011).

  • Chemical Synthesis : It is used in improved methods for synthesizing other chemicals like 4-butyrylamino-3-methyl-5-nitrobenzoate, indicating its role as a versatile reagent in organic synthesis (Ren, 2008).

  • Pharmaceutical Quality Control : This compound is used in HPLC methods for detecting and quantifying potential genotoxic impurities in pharmaceutical substances like lenalidomide (Gaddam et al., 2020).

Safety And Hazards

Methyl 4-chloro-3-nitrobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing . It should be stored away from strong oxidizing agents, in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

methyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTKWPWDSUNLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352833
Record name Methyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-nitrobenzoate

CAS RN

14719-83-6
Record name Methyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

To a Solution of 4-chloro-3-nitrobenzoic acid (5.0 g, 24.81 mmol) in 50 ml of methanol was added H2SO4 (2 ml, 37.02 mmol) and the reaction mixture was heated at 70° C. for 5 h. After completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure. Water (50 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was, dried (Na2SO4), filtered and concentrated to give the desired product (5.04 g, 94%).
Quantity
5 g
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2 mL
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50 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 10.0 g (49.6 mmol) of 4-chloro-3-nitrobenzoic acid in 100 ml of methanol was added dropwise 11.8 g (99.2 mmol) of thionyl chloride at 0° C. The reaction mixture was refluxed for 2 hours and the solvent was then distilled off under reduced pressure. Ice water was added to the resulting residue. The mixture was made basic by the addition of concentrated ammonium hydroxide. The mixture was extracted three times with ethyl acetate. The combined extracts were washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure to give 10.9 g (>99%) of the desired methyl 4-chloro-3-nitro-benzoate.
Quantity
10 g
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11.8 g
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Quantity
100 mL
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reactant
Reaction Step One

Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
HY Li, YZ Wu, BN Liu, SG Tang, C Guo - … Crystallographica Section E …, 2009 - scripts.iucr.org
… For the preparation of the title compound, methyl 4-chloro-3-nitrobenzoate (5.0 g, 23 mmol) was heated in distilled aniline (10 ml) for 18 h at 393 K. After the reaction was completed, …
Number of citations: 2 scripts.iucr.org
JR Crowder, MF Grundon, JR Lewis - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… Methyl 4-chloro-3nitrobenzoate and guaiacol gave the diphenyl ether derivative (VIII; R = R' … isovanillin and methyl 4-chloro-3-nitrobenzoate afforded the diphenyl ether derivative (VIII; R …
Number of citations: 6 pubs.rsc.org
EM van der Aar, MJ de Groot, T Bouwman… - Chemical research in …, 1997 - ACS Publications
… Methyl 4-chloro-3-nitrobenzoate (4b) and n-butyl 4-chloro-3-nitrobenzoate (5b) were synthesized by esterification of 4-chloro-3-nitrobenzoic acid with the corresponding alcohols. In …
Number of citations: 15 pubs.acs.org
BN Liu, SG Tang, HY Li, YM Xu, C Guo - … Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, C8H6ClNO4, the molecules are linked by C—H⋯O interactions to form a chain parallel to the a axis. The chains are further connected by slipped π–π stacking …
Number of citations: 10 scripts.iucr.org
J Miller - Journal of the American Chemical Society, 1954 - ACS Publications
… , (iii) 4-chloro-3-nitrobenzamide, (iv) methyl 4chloro-3-nitrobenzoate, (v) 4-chloro-3-nitroaceto… Methyl 4-chloro-3-nitrobenzoate: fromthe acid via the acid chloride by a standard procedure…
Number of citations: 13 pubs.acs.org
WD Chandler, JJ Bergman… - Canadian Journal of …, 1971 - cdnsciencepub.com
… 36") and methyl 4-chloro-3-nitrobenzoate were reacted together for 41 h by the method of Wright and Jorgenson at 8&85" to give an orange solid, rn.p. 144-147" (88 %). A recrystalli…
Number of citations: 8 cdnsciencepub.com
T Nishikubo, T Iizawa, I Imagawa… - Journal of Polymer …, 1981 - Wiley Online Library
… MBFO was synthesized from the reaction of methyl-4-chloro-3-nitrobenzoate with sodium azide, according to our earlier article17: 1.22 g (5.7 mmol) of methyl-4-chloro-3-nitrobenzoate …
Number of citations: 12 onlinelibrary.wiley.com
AC Hopkinson - Journal of the Chemical Society B: Physical Organic, 1969 - pubs.rsc.org
The kinetics of the hydrolysis reactions of several new isopropyl and methyl benzoates have been followed in concentrated sulphuric acid and in dilute oleum. Hammett σρ plots are …
Number of citations: 7 pubs.rsc.org
NG Plekhanova, DV Ovchinnikov, EN Glibin - Russian journal of organic …, 2004 - Springer
… methyl 4-methyl(phenyl)amino-3-nitrobenzoate IIa and the respective acid IIb in satisfactory yields by nucleophilic substitution of the chlorine atom in methyl 4-chloro-3-nitrobenzoate …
Number of citations: 1 link.springer.com
DA DeGoey, DA Betebenner, DJ Grampovnik… - Bioorganic & medicinal …, 2013 - Elsevier
… The key acid intermediate 6 was prepared starting from methyl 4-chloro-3-nitrobenzoate according to Scheme 1. Nucleophilic aromatic substitution of methyl 4-chloro-3-nitrobenzoate …
Number of citations: 47 www.sciencedirect.com

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